REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([CH3:13])[N:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C([Si](C(C)C)(C(C)C)[S:18][C:19]1[CH:20]=[C:21]([C:25]2([C:31]([NH2:33])=[O:32])[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)[CH:22]=[CH:23][CH:24]=1)(C)C.CC(C)([O-])C.[K+].C1COCC1.Cl>CC(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH3:13][N:12]1[C:8]([C:5]2[CH:6]=[CH:7][C:2]([S:18][C:19]3[CH:20]=[C:21]([C:25]4([C:31]([NH2:33])=[O:32])[CH2:30][CH2:29][O:28][CH2:27][CH2:26]4)[CH:22]=[CH:23][CH:24]=3)=[CH:3][CH:4]=2)=[CH:9][CH:10]=[N:11]1 |f:2.3,^1:59,61,80,99|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=NN1C
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Name
|
4-{3-[(tri-isopropylsilyl)thio]phenyl}tetrahydro-2H-pyran-4-carboxamide
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](SC=1C=C(C=CC1)C1(CCOCC1)C(=O)N)(C(C)C)C(C)C
|
Name
|
bis[(2-diphenyl-phosphino)]phenyl ether
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
6.3 mmol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
243 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for 4 hours at 90 degrees Celcius in an atmosphere of nitrogen
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The product was precipitated by the addition of water (30 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water (2×20 mL) and cold ethyl ether (4×20 mL)
|
Type
|
DISSOLUTION
|
Details
|
The tan brown solid was dissolved in a small volume of methylene chloride containing 1% methanol
|
Type
|
WASH
|
Details
|
The cartridge was eluted with an acetone
|
Type
|
CONCENTRATION
|
Details
|
The appropriate fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=C1C1=CC=C(C=C1)SC=1C=C(C=CC1)C1(CCOCC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 710 mg | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |